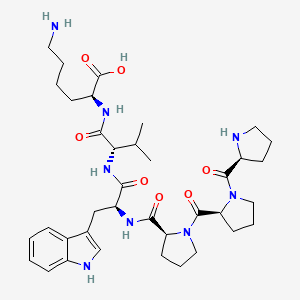
(5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is a chemical compound with a pyridine ring substituted with a bromine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-methylpyridine.
Carbamoylation: The pyridine derivative undergoes a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamic acid tert-butyl ester group attached to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an alkane.
Hydrolysis: The carbamic acid ester group can be hydrolyzed to form the corresponding carbamic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include carboxylic acids.
Hydrolysis: Products include carbamic acids.
科学的研究の応用
Chemistry
In chemistry, (5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its structural features allow for the exploration of interactions with various biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes and receptors. The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the carbamic acid ester group.
4-Methylpyridine: Lacks both the bromine atom and the carbamic acid ester group.
5-Bromo-2-methylpyridine: Similar structure but lacks the carbamic acid ester group.
Uniqueness
(5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is unique due to the presence of both the bromine atom and the carbamic acid ester group. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
886371-87-5 |
|---|---|
分子式 |
C11H15BrN2O2 |
分子量 |
287.15 g/mol |
IUPAC名 |
tert-butyl N-(5-bromo-2-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-9(8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChIキー |
YCIZTTQLCYTBDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)


![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
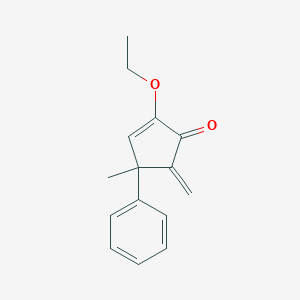
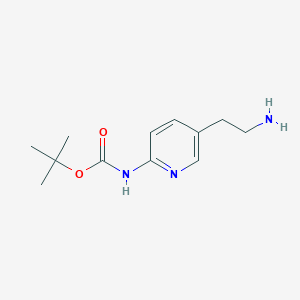
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
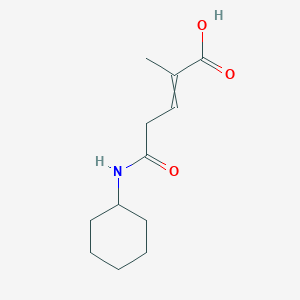
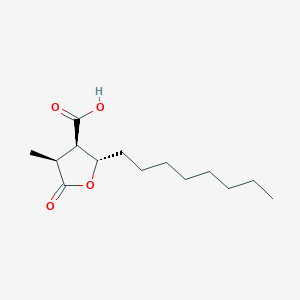
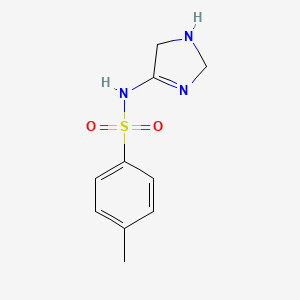
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
